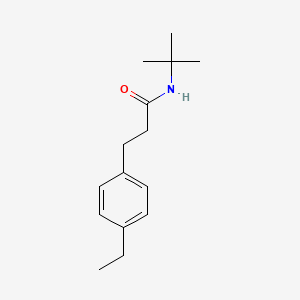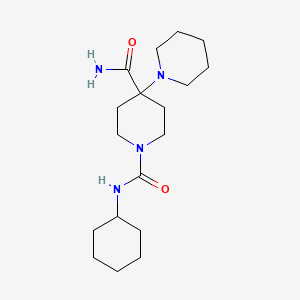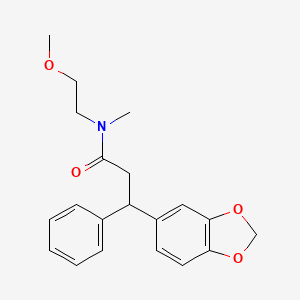![molecular formula C16H25N3O3S B4439594 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders. In addition to its role in AD, DAPT has been shown to have therapeutic potential in cancer, cardiovascular disease, and other conditions.
Mecanismo De Acción
DAPT is a potent inhibitor of γ-secretase, which is a transmembrane protease complex that cleaves a variety of substrates, including 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide, Notch, and other proteins. By inhibiting γ-secretase, DAPT prevents the processing of 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide and the generation of Aβ peptides, which are implicated in the pathogenesis of AD and other neurodegenerative disorders.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects, including inhibition of Aβ peptide generation, modulation of Notch signaling, and induction of apoptosis in cancer cells. In addition, DAPT has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages for use in lab experiments, including its potency, selectivity, and ability to inhibit γ-secretase activity in a dose-dependent manner. However, DAPT also has some limitations, including its potential off-target effects, toxicity at high doses, and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on DAPT, including:
1. Development of more potent and selective γ-secretase inhibitors that can be used in clinical trials for AD and other neurodegenerative disorders.
2. Investigation of the role of γ-secretase and Aβ peptides in other physiological processes, such as synaptic plasticity, neurogenesis, and inflammation.
3. Exploration of the therapeutic potential of DAPT and other γ-secretase inhibitors in cancer, cardiovascular disease, and other conditions.
4. Development of novel drug delivery systems for DAPT and other γ-secretase inhibitors, such as nanoparticles, liposomes, and other formulations.
5. Investigation of the potential side effects and toxicities of DAPT and other γ-secretase inhibitors, and development of strategies to mitigate these effects.
In conclusion, DAPT is a small molecule inhibitor that has been widely used in scientific research to study the role of γ-secretase in various cellular and physiological processes. DAPT has therapeutic potential in AD, cancer, cardiovascular disease, and other conditions, and its use in preclinical and clinical studies is likely to continue in the future. Further research is needed to fully understand the biochemical and physiological effects of DAPT and other γ-secretase inhibitors, and to develop more potent and selective inhibitors for use in clinical trials.
Aplicaciones Científicas De Investigación
DAPT has been widely used in scientific research as a tool to study the role of γ-secretase in various cellular and physiological processes. DAPT has been shown to inhibit the processing of 1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide and the generation of Aβ peptides, which has led to its use in studies of AD and other neurodegenerative disorders. In addition, DAPT has been shown to have therapeutic potential in cancer, cardiovascular disease, and other conditions, which has led to its use in preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-6-5-7-15(13(12)2)17-16(20)14-8-10-19(11-9-14)23(21,22)18(3)4/h5-7,14H,8-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUHOGHWPNUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-ylcarbamate](/img/structure/B4439511.png)



![4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4439537.png)
![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)


![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]methanol](/img/structure/B4439582.png)
